4-Methyl-3-(3-methylphenyl)thiolan-3-ol

Description

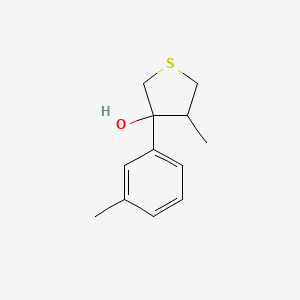

4-Methyl-3-(3-methylphenyl)thiolan-3-ol is a thiolan-3-ol derivative featuring a tetrahydrothiophene (thiolan) ring substituted with a hydroxyl group at position 3, a methyl group at position 4 of the thiolan ring, and a 3-methylphenyl group at position 3 (Figure 1).

Properties

Molecular Formula |

C12H16OS |

|---|---|

Molecular Weight |

208.32 g/mol |

IUPAC Name |

4-methyl-3-(3-methylphenyl)thiolan-3-ol |

InChI |

InChI=1S/C12H16OS/c1-9-4-3-5-11(6-9)12(13)8-14-7-10(12)2/h3-6,10,13H,7-8H2,1-2H3 |

InChI Key |

AAIAQOGZMWGHLP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CSCC1(C2=CC=CC(=C2)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(3-methylphenyl)thiolan-3-ol typically involves the reaction of 3-methylphenylmagnesium bromide with 4-methylthiolane-3-one. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as distillation or recrystallization to obtain a product of high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(3-methylphenyl)thiolan-3-ol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a sulfoxide or sulfone.

Reduction: The compound can be reduced to form a thiol derivative with a different oxidation state.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Halogenation reactions may involve reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives with different oxidation states.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

4-Methyl-3-(3-methylphenyl)thiolan-3-ol has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(3-methylphenyl)thiolan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1. Comparative Analysis of Thiolan Derivatives

*Estimated based on structural similarity to .

Research Findings and Implications

- Substituent Position : Meta-substituted phenyl groups (as in the target compound) may hinder crystallization compared to para-substituted isomers, affecting purification .

- Functional Group Impact : Hydroxyl-containing thiolan-3-ols are more likely to participate in acid-base reactions than amine variants, expanding their utility in catalysis .

- Synthetic Challenges : Regioselective synthesis of thiolan derivatives demands precise control over reaction conditions, as shown in triazole syntheses using InCl3 .

Biological Activity

4-Methyl-3-(3-methylphenyl)thiolan-3-ol is an organic compound characterized by its thiolane ring structure, which includes a sulfur atom bonded to a hydroxyl group and a phenyl ring. This compound has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. Its unique structural features contribute to its reactivity and effectiveness in various applications, including medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₈OS, with a molecular weight of 208.32 g/mol. The compound's thiolane ring enhances its chemical reactivity, making it suitable for interactions with biomolecules.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that this compound may possess antimicrobial effects, making it a candidate for therapeutic applications against various pathogens.

- Antioxidant Activity : The compound has been investigated for its ability to scavenge free radicals, which can contribute to oxidative stress and related diseases.

- Enzyme Interaction : It is believed that this compound interacts with specific enzymes or receptors, modulating their activity. This suggests potential applications in enzyme inhibition or as a modulator of metabolic pathways.

The mechanism of action of this compound typically involves:

- Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites on proteins, influencing enzyme activity and metabolic processes.

- Cellular Pathway Modulation : It may affect cellular pathways related to oxidative stress and inflammation, potentially leading to therapeutic benefits in conditions characterized by these factors.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Methyl-3-(4-methylphenyl)thiolan-3-ol | C₁₃H₁₈OS | Different substitution pattern on the thiolane ring |

| 2-Methyl-3-(4-methylphenyl)thiolan-3-ol | C₁₃H₁₈OS | Variation in position of methyl group |

The specific structural configuration of this compound imparts distinct chemical properties that enhance its effectiveness in particular applications compared to other compounds.

Case Studies and Research Findings

Recent studies have explored the biological effects of this compound:

- In Vitro Studies : Research has demonstrated that the compound exhibits significant inhibitory activity against certain enzymes, suggesting potential applications in drug development targeting specific diseases.

- In Vivo Studies : Animal models have been used to assess the safety and efficacy of this compound in therapeutic contexts, revealing promising results regarding its bioactivity and low toxicity levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.